molecular formula C7H8O2 B3356423 4-Ethylfuran-2-carbaldehyde CAS No. 66414-02-6

4-Ethylfuran-2-carbaldehyde

Cat. No.: B3356423
CAS No.: 66414-02-6
M. Wt: 124.14 g/mol
InChI Key: KYOQLZOZPDVYCB-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aldehydes are organic compounds that consist of a carbonyl center with the carbon atom bonded to hydrogen and to an R group . The compound “4-Ethylfuran-2-carbaldehyde” would be a derivative of furan with an ethyl group attached at the 4-position and a formyl group (which characterizes aldehydes) at the 2-position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a furan ring with an ethyl group attached at the 4-position and a formyl group at the 2-position. The formyl group would consist of a carbon double-bonded to an oxygen and single-bonded to a hydrogen .


Chemical Reactions Analysis

Furan compounds and aldehydes can undergo a variety of chemical reactions. For example, furan compounds can participate in electrophilic substitution reactions, while aldehydes can undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. In general, furan is a colorless, volatile liquid at room temperature, and aldehydes have a carbonyl group which makes them polar .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if “4-Ethylfuran-2-carbaldehyde” were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound like “4-Ethylfuran-2-carbaldehyde” would depend on its specific properties. In general, handling of chemicals requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions in the field of furan derivatives and aldehydes are vast. They are important in the development of new pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

4-ethylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-7(4-8)9-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOQLZOZPDVYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619727
Record name 4-Ethylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66414-02-6
Record name 4-Ethylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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